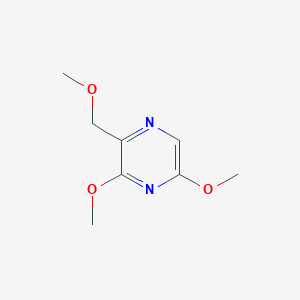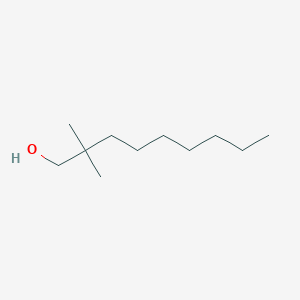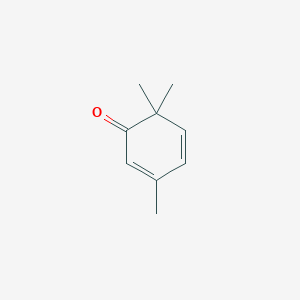
3,6,6-Trimethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-Trimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadienone and is characterized by the presence of three methyl groups attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the oxidative dearomatization of 2,4,6-trimethylphenol. This reaction typically uses oxidizing agents such as but-2-yne-1,4-diol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidative dearomatization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different cyclohexadienone derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: But-2-yne-1,4-diol is commonly used for oxidative dearomatization.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadienone derivatives, which can be further utilized in synthetic chemistry and industrial applications .
Scientific Research Applications
3,6,6-Trimethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative dearomatization, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A precursor in the synthesis of 3,6,6-Trimethylcyclohexa-2,4-dien-1-one.
4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and its ability to undergo oxidative dearomatization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
CAS No. |
23438-76-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(2,3)8(10)6-7/h4-6H,1-3H3 |
InChI Key |
LDTTTWCXHJUIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


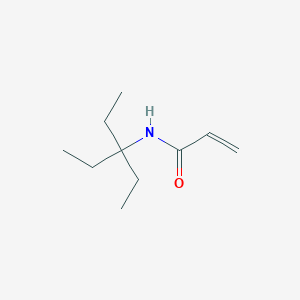
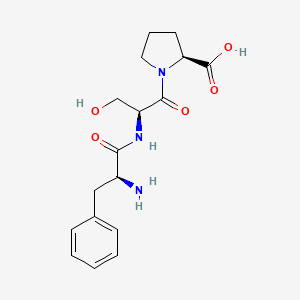
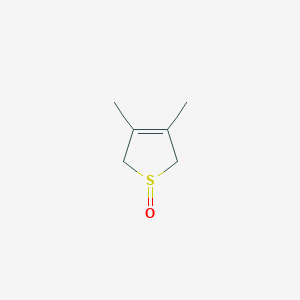
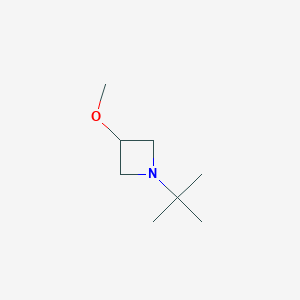
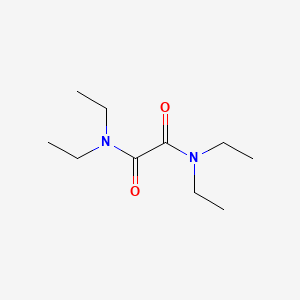
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
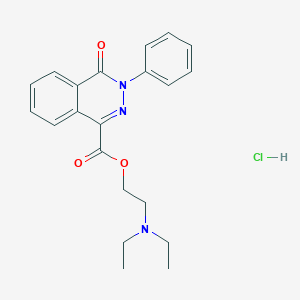
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

